

Boc-C1-PEG3-C4-OH molecular weight and formula

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Compound of Interest

Compound Name: *Boc-C1-PEG3-C4-OH*

Cat. No.: *B2511607*

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In-Depth Technical Guide: Boc-C1-PEG3-C4-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-C1-PEG3-C4-OH is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the body's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The modular nature of PROTACs, consisting of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for fine-tuning of their pharmacological properties. The linker, such as **Boc-C1-PEG3-C4-OH**, is a critical component that dictates the spatial orientation of the two ligands, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.

This technical guide provides a detailed overview of the physicochemical properties of **Boc-C1-PEG3-C4-OH**, its molecular structure, and its role in PROTAC design.

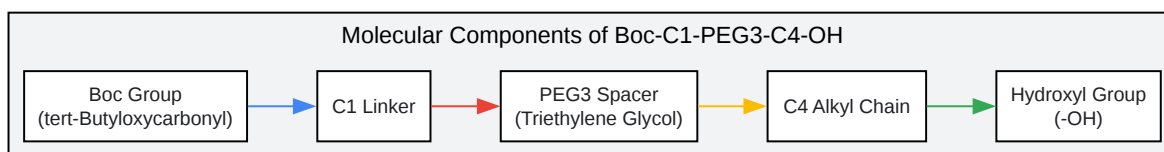
Physicochemical Properties

The molecular formula and weight of **Boc-C1-PEG3-C4-OH** have been determined to be C₁₆H₃₂O₆ and 320.42 g/mol, respectively^[1]. A summary of its key quantitative data is presented in the table below.

Property	Value	Reference
Molecular Formula	C16H32O6	[1]
Molecular Weight	320.42 g/mol	[1]
CAS Number	2376724-97-7	[1]

Molecular Structure and Components

Boc-C1-PEG3-C4-OH is an alkyl/ether-based PROTAC linker[2]. Its structure is composed of several key functional components that impart specific properties relevant to PROTAC assembly and function. The logical relationship between these components is illustrated in the diagram below.



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Caption: Logical arrangement of the functional components within the **Boc-C1-PEG3-C4-OH** molecule.

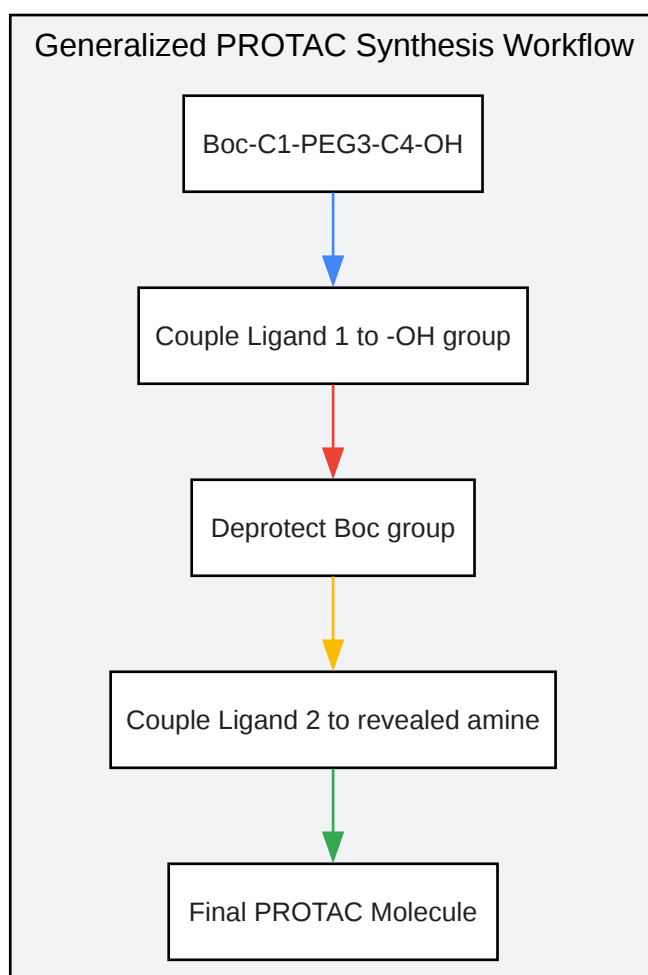
The individual components contribute to the overall functionality of the linker:

- **Boc Group (tert-Butyloxycarbonyl):** This is a common protecting group for an amine. In the context of PROTAC synthesis, it allows for the selective reaction of the other end of the linker. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a ligand for the E3 ligase or the target protein.
- **C1 Linker:** This refers to a single carbon atom that connects the Boc-protected amine to the PEG spacer.

- **PEG3 Spacer (Triethylene Glycol):** The polyethylene glycol (PEG) unit is a hydrophilic spacer that enhances the aqueous solubility of the resulting PROTAC molecule. This is a crucial property for improving bioavailability and pharmacokinetic profiles.
- **C4 Alkyl Chain:** This is a four-carbon alkyl chain that provides length and flexibility to the linker. The overall length and composition of the linker are critical for achieving the optimal distance and orientation between the target protein and the E3 ligase.
- **Hydroxyl Group (-OH):** The terminal hydroxyl group is a reactive handle that can be used for conjugation to the second ligand, typically through esterification or other functional group transformations.

Experimental Protocols

The synthesis of a PROTAC using **Boc-C1-PEG3-C4-OH** involves a series of well-established organic chemistry reactions. A generalized experimental workflow is outlined below.



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Caption: A simplified workflow for the synthesis of a PROTAC molecule using **Boc-C1-PEG3-C4-OH**.

Methodology for Ligand Coupling to the Hydroxyl Terminus:

- **Activation of Ligand Carboxylic Acid:** A ligand containing a carboxylic acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF or DCM).
- **Esterification:** **Boc-C1-PEG3-C4-OH** is added to the activated ligand solution. The reaction is stirred at room temperature until completion, which is monitored by an appropriate analytical

technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- **Work-up and Purification:** The reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified using column chromatography on silica gel.

Methodology for Boc Deprotection:

- **Acidic Cleavage:** The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane or dioxane).
- **Acid Treatment:** An acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane is added to the solution.
- **Reaction Monitoring and Completion:** The reaction is stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the solvent and excess acid are removed under reduced pressure.

Methodology for Ligand Coupling to the Amine Terminus:

The procedure is analogous to the first coupling step, where the second ligand containing a carboxylic acid is activated and then reacted with the newly formed amine on the linker to form a stable amide bond. The final PROTAC is then purified to a high degree of purity using techniques such as preparative HPLC.

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References

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